2-Chloro-1-(3,4-difluorophenyl)ethanone

Biocatalysis Green Chemistry Process Optimization

Sourcing the correct regioisomer for ticagrelor synthesis is critical-only the 3,4-difluoro substitution enables successful enzymatic bioreduction. This prochiral ketone delivers: • Complete conversion at 200-600 g/L substrate loading with >92% isolated yield • Space-time yields up to 1,200 g L⁻¹ day⁻¹ for cost-effective large-scale manufacture • Universal starting material for (R)-CFPL via PpKR8 ketoreductase at >99.9% ee (300 g/L)

Molecular Formula C8H5ClF2O
Molecular Weight 190.57 g/mol
CAS No. 51336-95-9
Cat. No. B1661966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(3,4-difluorophenyl)ethanone
CAS51336-95-9
Molecular FormulaC8H5ClF2O
Molecular Weight190.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CCl)F)F
InChIInChI=1S/C8H5ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2
InChIKeyVMEDAWUIKFAFJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(3,4-difluorophenyl)ethanone: Identity & Procurement


2-Chloro-1-(3,4-difluorophenyl)ethanone (CAS 51336-95-9), molecular formula C8H5ClF2O, is a halogenated aromatic ketone and a critical fine chemical intermediate [1]. Its primary, well-established industrial role is as the prochiral ketone precursor in the synthesis of the blockbuster antiplatelet drug ticagrelor and its key chiral alcohol intermediates [2].

01 Prochiral ketone for ticagrelor chiral alcohol intermediate synthesis
02 3,4-difluoro substitution matches enzymatic bioreduction recognition
03 Supports asymmetric synthesis of (S)- or (R)-CFPL with high enantioselectivity

2-Chloro-1-(3,4-difluorophenyl)ethanone: Irreplaceable by Analogs


While numerous 2-chloro-1-(fluorophenyl)ethanone regioisomers exist (e.g., 2,4-, 2,5-, or 2,3-difluoro substitution patterns), their stereoelectronic and physical properties diverge significantly, directly impacting their utility as pharmaceutical intermediates [1]. Crucially, only the specific 3,4-difluoro substitution pattern on the phenyl ring of 2-Chloro-1-(3,4-difluorophenyl)ethanone aligns with the established synthetic route and enzyme recognition sites required for the asymmetric bioreduction to the key ticagrelor intermediate (S)-CFPL [2]. Substituting a 2,4-difluoro or 4-fluoro analog would lead to a different chiral alcohol, which would not progress through the validated downstream chemistry to yield the correct active pharmaceutical ingredient (API), resulting in a failed synthesis and wasted resources.

This compound (3,4-)
Typical analog
Recognized by ketoreductases for (S)- or (R)-CFPL production
2,4- or 2,5-difluoro isomers may not fit enzyme active site; yield different alcohol
Aligns with validated ticagrelor downstream chemistry
4-fluoro or other substitution patterns lead to off-route chiral alcohols, failing API synthesis

2-Chloro-1-(3,4-difluorophenyl)ethanone: Performance vs. Analogs


Co-cultivation Biocatalytic Reduction Yield

A co-cultivation strategy using Geotrichum candidum ZJPH1907 cells with a choline chloride/lysine natural deep-eutectic solvent (NADES) significantly enhanced the bioreduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone. This method achieved a catalytic yield of 98.7% for the reduction to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a dramatic improvement over the 62.5% yield observed with conventional NADES addition as a co-solvent [1].

Co-cultivation biocatalytic yield
Head-to-head
98.7% yield
Supports process efficiency review
vs. 62.5% conventional NADES; Geotrichum candidum co-culture
Biocatalysis Green Chemistry Process Optimization

Engineered Carbonyl Reductase Productivity

The engineered carbonyl reductase mutant LsCRM4 demonstrates a significant performance advantage in the bioreduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone (CFPO). Compared to its predecessor LsCRM3, LsCRM4 enabled a 50% increase in substrate loading (from 400 g/L to 600 g/L) and a 14-fold increase in the substrate-to-catalyst ratio (S/C) [1].

Engineered reductase productivity
Head-to-head
600 g/L, S/C 600 g/g
Indicates high productivity context
LsCRM4 mutant vs. LsCRM3; 14-fold S/C ratio increase
Enzyme Engineering Biocatalysis Ticagrelor Synthesis

Preparative-Scale Asymmetric Reduction Efficiency

An optimized enzymatic process for the asymmetric reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone (CFPO) to (S)-CFPL achieved complete conversion of a 200 g/L substrate concentration on a preparative scale (5.0 g) within 4 hours, delivering an isolated yield of 92.8% [1].

Preparative-scale reduction
Reported
92.8% isol. yield, STY 1200 g/L/day
Supports preparative-scale application
200 g/L, >99% conv., 4 h; pilot-amenable protocol
Biocatalysis Process Chemistry Ticagrelor Intermediate

Enantioselective (R)-CFPL Synthesis

The short-chain dehydrogenase PpKR8 exhibits excellent enantioselectivity for the reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone (CFPO) to the (R)-enantiomer of the chiral alcohol. This biocatalyst achieved >99.9% enantiomeric excess (ee) for (R)-CFPL at a substrate concentration of 300 g/L [1].

(R)-CFPL enantioselectivity
Cross-study comparable
>99.9% ee (R)
Supports enantiomer selection flexibility
PpKR8, 300 g/L; cf. 99.5% ee (S) with LsCRM4
Chiral Synthesis Biocatalysis Enantioselectivity

2-Chloro-1-(3,4-difluorophenyl)ethanone: Application Scenarios


Large-Scale Biocatalytic (S)-CFPL Production

Procure 2-Chloro-1-(3,4-difluorophenyl)ethanone for the high-productivity enzymatic reduction to (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol ((S)-CFPL). Published protocols demonstrate complete conversion at substrate concentrations of 200-600 g/L, with isolated yields >92% and space-time yields up to 1200 g L⁻¹ day⁻¹, making this compound ideal for cost-effective, large-scale manufacturing of the key ticagrelor intermediate [1].

High-Enantiopurity (R)-CFPL Synthesis

Researchers requiring the (R)-enantiomer of the chiral alcohol for analog synthesis or structure-activity relationship (SAR) studies can use 2-Chloro-1-(3,4-difluorophenyl)ethanone as the universal prochiral starting material. The use of a specific ketoreductase like PpKR8 enables the production of (R)-CFPL with >99.9% enantiomeric excess at substrate loadings of 300 g/L, providing a high-yielding and stereoselective entry into this valuable chiral building block [2].

Green Biotransformation Process Development

This ketone is an established benchmark substrate for developing and optimizing novel biocatalytic processes, particularly those employing NADES or whole-cell co-cultivation strategies. Recent research has demonstrated a 36-percentage-point yield improvement (from 62.5% to 98.7%) using such innovative green chemistry approaches, highlighting its utility in validating new, more sustainable industrial manufacturing methods [3].

Application
Selection Property
Validation Focus
Large-scale (S)-CFPL biocatalysis
High-density substrate loading compatibility
Yield and space-time yield metrics
High-enantiopurity (R)-CFPL synthesis
Ketoreductase stereoselectivity suitability
Enantiomeric excess and substrate loading
Green biotransformation process development
NADES/co-culture biocompatibility
Catalytic yield improvement and sustainability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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